3-(Methylsulfanyl)-1-oxo-1,4-dihydronaphthalene-2-carbaldehyde
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Overview
Description
3-(Methylsulfanyl)-1-oxo-1,4-dihydronaphthalene-2-carbaldehyde is an organic compound with a complex structure that includes a naphthalene ring substituted with a methylsulfanyl group, a carbonyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1-oxo-1,4-dihydronaphthalene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the introduction of the methylsulfanyl group through nucleophilic substitution reactions. The carbonyl and aldehyde groups are often introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-1-oxo-1,4-dihydronaphthalene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(Methylsulfanyl)-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid.
Reduction: Formation of 3-(Methylsulfanyl)-1-hydroxy-1,4-dihydronaphthalene-2-carbaldehyde.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)-1-oxo-1,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-1-oxo-1,4-dihydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved may include oxidative stress and modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)propanal
- 3-(Methylsulfanyl)benzoic acid
- 3-(Methylsulfanyl)phenylacetaldehyde
Uniqueness
3-(Methylsulfanyl)-1-oxo-1,4-dihydronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
143392-02-3 |
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Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
3-methylsulfanyl-1-oxo-4H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S/c1-15-11-6-8-4-2-3-5-9(8)12(14)10(11)7-13/h2-5,7H,6H2,1H3 |
InChI Key |
NYAKAPGRUQXPLP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)C2=CC=CC=C2C1)C=O |
Origin of Product |
United States |
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